({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid
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Overview
Description
({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid is a compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It features a unique structure that includes an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid typically involves the reaction of 5-methylisoxazole with various reagents to introduce the amino and thioacetic acid groups. One common method involves the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic methods. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process typically includes steps such as refluxing, purification through crystallization, and drying to obtain the final compound in solid form .
Chemical Reactions Analysis
Types of Reactions
({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.
5-Methoxy-2-methyl-3-indoleacetic acid: Another compound with a similar structure, used as a plant growth regulator
Uniqueness
({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields .
Properties
IUPAC Name |
2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-5-3-7(11-15-5)10-9(14)6(2)16-4-8(12)13/h3,6H,4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEXNNBFUQYXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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